REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH:9]1[CH:14]=[CH:13][C:12]([P-:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:11][CH:10]=1.[K+]>C1COCC1>[C:16]1([P:15]([C:12]2[CH:11]=[CH:10][CH:9]=[CH:14][CH:13]=2)[C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|
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Name
|
{[(t-Bu)2P(OH)]2PdCl}2
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Quantity
|
140 mg
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL of reactor equipped with magnetic stir bar
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Type
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TEMPERATURE
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Details
|
The resulting mixture was refluxed for 17 h before the reaction
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Duration
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17 h
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Type
|
CUSTOM
|
Details
|
quenched with with 20 mL of H2O
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Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=C(C=C1)C)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |